3-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-Methoxyphenyl)propan-1-amine is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propan-1-amine is represented by the formula C10H15NO. The InChI code for this compound is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .Chemical Reactions Analysis
The specific chemical reactions involving 3-(4-Methoxyphenyl)propan-1-amine are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propan-1-amine include a molecular weight of 165.24. It is typically stored in a dark place at room temperature .Scientific Research Applications
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Methods of Application or Experimental Procedures
In one study, researchers used immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis was optimized, and the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Results or Outcomes
The results of the study showed that “3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be effectively used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The synthesized compounds had high enantiomeric excess, indicating the potential of this method for the production of enantiopure amines .
Nonlinear Optics
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a type of organic compound that has shown promise in the field of nonlinear optics (NLO) .
Methods of Application or Experimental Procedures
In NLO, the compound can be used to alter the intensity, phase, polarization, or propagation direction of light . The specific methods of application or experimental procedures would depend on the particular NLO application.
Serotonin Releasing Agent
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is structurally similar to 4-Methoxyamphetamine, a potent and selective serotonin releasing agent .
Simulation Visualization
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in simulation visualizations .
Methods of Application or Experimental Procedures
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . The specific methods of application or experimental procedures would depend on the particular simulation visualization application.
Synthesis of Disubstituted 1-Phenylpropan-2-Amines
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in the synthesis of racemic disubstituted 1-phenylpropan-2-amines .
Methods of Application or Experimental Procedures
In one study, researchers used a variety of reaction conditions to synthesize racemic disubstituted 1-phenylpropan-2-amines . The specific methods of application or experimental procedures would depend on the particular synthesis application.
Safety And Hazards
The safety information available indicates that 3-(4-Methoxyphenyl)propan-1-amine may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGONQJCJBQOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388692 | |
Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propan-1-amine hydrochloride | |
CAS RN |
36397-51-0 | |
Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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